Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a precursor pyrrole compound, followed by formylation and esterification reactions. The reaction conditions often require the use of specific reagents such as chlorinating agents (e.g., thionyl chloride) and formylating agents (e.g., Vilsmeier-Haack reagent).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methyl 5-chloro-4-carboxy-1,2-dimethylpyrrole-3-carboxylate.
Reduction: Methyl 5-chloro-4-hydroxymethyl-1,2-dimethylpyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-4-formylpyrrole-3-carboxylate: Lacks the dimethyl substitution on the pyrrole ring.
Methyl 5-chloro-4-formyl-1-methylpyrrole-3-carboxylate: Contains only one methyl group on the pyrrole ring.
Methyl 5-chloro-4-formyl-2-methylpyrrole-3-carboxylate: Contains a methyl group at a different position on the pyrrole ring.
Uniqueness
Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the formyl group provides distinct properties that can be advantageous in various applications.
Properties
IUPAC Name |
methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-7(9(13)14-3)6(4-12)8(10)11(5)2/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUMKRWHUWNCOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)Cl)C=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.